molecular formula C18H21ClN2O2 B1385124 N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-13-6

N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide

Cat. No.: B1385124
CAS No.: 1020056-13-6
M. Wt: 332.8 g/mol
InChI Key: UMVSLMOLLJOWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-(tert-butyl)phenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 3-amino-4-chlorophenol can react with chloroacetyl chloride in the presence of a base like triethylamine to form 3-amino-4-chlorophenyl chloroacetamide.

    Coupling Reaction: The intermediate is then coupled with 2-(tert-butyl)phenol under basic conditions, often using a coupling agent such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:

  • Using continuous flow reactors to enhance reaction efficiency and yield.
  • Employing automated systems for precise control of reaction conditions.
  • Implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological context.

Comparison with Similar Compounds

    N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide vs. N-(3-Amino-4-chlorophenyl)-2-[2-(methyl)-phenoxy]acetamide: The tert-butyl group provides steric hindrance, potentially altering the compound’s reactivity and biological activity compared to a methyl group.

    This compound vs. N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]propionamide: The acetamide vs. propionamide moiety can influence the compound’s solubility and interaction with biological targets.

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can enhance its stability and specificity in biological systems, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-12-8-9-14(19)15(20)10-12/h4-10H,11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSLMOLLJOWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.